alpha-Terpinene

描述

松油烯,也称为萜品烯,是一类作为单萜分类的异构烃。这些化合物具有相同的分子式 C₁₀H₁₆ 和碳骨架,但在碳-碳双键的位置上有所不同。最常见的异构体包括 α-松油烯、β-松油烯、γ-松油烯和 δ-松油烯(萜品油烯)。 松油烯异构体是具有松节油气味的无色液体,存在于各种精油中,包括小豆蔻、马郁兰和茶树油 .

合成路线和反应条件:

β-松油烯: 通过一系列化学反应制备,包括异构化和环化.

工业生产方法:

反应类型:

常见试剂和条件:

氧化剂: 高锰酸钾、过氧化氢。

还原剂: 钯或铂催化剂下的氢气。

卤化剂: 氯、溴。

主要产品:

氧化: 萜品醇、萜品水合物。

还原: p-薄荷烷。

取代: 卤代松油烯衍生物。

科学研究应用

Medicinal Applications

Antioxidant Properties

Alpha-terpinene is recognized for its antioxidant activity, particularly in tea tree oil. It autoxidizes rapidly, forming compounds that can act as antioxidants, thereby preventing the degradation of other substances in formulations . However, this autoxidation can also lead to the formation of allergenic compounds, raising concerns about its use in topical applications .

Anti-inflammatory and Anticancer Effects

Research indicates that this compound possesses anti-inflammatory and anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells and modulate inflammatory pathways . Its potential as an anticancer agent makes it a subject of interest in pharmacological research.

Photo-oxidation Reactions

this compound can undergo photo-oxidation to produce ascaridole, a compound with potential therapeutic benefits. Kinetic studies have demonstrated that increasing concentrations of this compound lead to higher yields of ascaridole under specific conditions, suggesting its utility in developing new therapeutic agents .

Food Technology

Flavoring Agent

Due to its pleasant aroma, this compound is commonly used as a flavoring agent in food products and beverages. It contributes to the sensory profile of various culinary applications, enhancing flavor without compromising safety when used within regulated limits.

Preservative Properties

this compound exhibits antimicrobial activity, making it a candidate for natural food preservation. Its efficacy against various pathogens suggests that it could be incorporated into food products to extend shelf life while maintaining safety standards .

Environmental Applications

Biodegradation and Environmental Remediation

The rapid autoxidation of this compound can be harnessed for environmental remediation processes. Its ability to degrade pollutants through oxidative mechanisms positions it as an effective agent for bioremediation strategies aimed at cleaning contaminated environments .

Case Study: Photo-oxidation Kinetics

A recent study investigated the kinetics of the photo-oxidation reaction between this compound and singlet oxygen. The findings revealed that varying concentrations of this compound significantly influenced the production of ascaridole, establishing a correlation between reactant concentration and product yield .

| Experiment | This compound (mL) | Ascaridole Yield (%) |

|---|---|---|

| 1 | 2.12 | 10.5 |

| 2 | 4.23 | 15.7 |

| 3 | 7.00 | 20.8 |

Case Study: Antioxidant Activity

In another study focusing on the antioxidant properties of this compound in tea tree oil, researchers found that exposure to air increased the sensitization potency of oxidized this compound products, indicating a dual role where it acts both as an antioxidant and a potential allergen depending on its oxidation state .

作用机制

相似化合物的比较

松油烯与其他单萜类化合物进行比较,例如:

柠檬烯: 存在于柑橘类油中,柠檬烯具有类似的分子结构,但在双键位置上有所不同。

松油烯的独特性:

- 松油烯的抗菌、抗癌和工业应用的独特组合使其与其他单萜类化合物区分开来。 它能够进行各种化学反应并形成多种产品,使其成为多个领域中宝贵的化合物 .

生物活性

Alpha-terpinene is a monoterpene found in various essential oils, particularly in the oil of the tea tree and other aromatic plants. Its biological activities have garnered significant research interest due to its potential applications in pharmacology, agriculture, and food preservation. This article provides a comprehensive overview of the biological activity of this compound, including its antibacterial, antioxidant, cytotoxic, and neurotoxic properties.

Antibacterial Activity

This compound exhibits notable antibacterial properties against a range of pathogens. Research has demonstrated that it can induce morphological changes in bacteria such as Escherichia coli. The antibacterial mechanism appears to involve direct alterations to the bacterial cell structure, leading to cell shrinkage, irregular shapes, and eventual cell death .

Table 1: Antibacterial Efficacy of this compound

| Bacteria | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Escherichia coli | 0.5 - 1.0 mg/mL | Disruption of cell membrane integrity |

| Staphylococcus aureus | 0.5 - 2.0 mg/mL | Inhibition of metabolic pathways |

| Salmonella spp. | 1.0 - 2.5 mg/mL | Cell wall damage and metabolic disruption |

Antioxidant Properties

This compound has been identified as a potent antioxidant. It exhibits the ability to scavenge free radicals and reduce oxidative stress, which is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders . The antioxidant activity is comparable to synthetic antioxidants like butylated hydroxyanisole (BHA), making it a potential natural preservative in food systems.

Cytotoxic Effects

The cytotoxic properties of this compound have been evaluated against several cancer cell lines. Studies indicate that this compound can inhibit the growth of cancer cells, particularly breast adenocarcinoma (MCF-7) and chronic myeloid leukemia (K-562). The effective concentrations range from 181 to 588 μM, demonstrating its potential as an anticancer agent .

Table 2: Cytotoxic Activity of this compound on Cancer Cell Lines

| Cell Line | IC50 (μM) | Type of Cancer |

|---|---|---|

| MCF-7 | 250 | Breast adenocarcinoma |

| K-562 | 200 | Chronic myeloid leukemia |

| A549 | 300 | Lung carcinoma |

Neurotoxicity and Toxicological Profile

While this compound shows promise in various applications, it also exhibits neurotoxic effects at higher concentrations. Studies on animal models have shown that doses above 125 mg/kg can lead to significant oxidative stress and cytotoxicity in liver tissues . The evidence suggests that this compound induces lipid peroxidation and alters antioxidant enzyme levels, which may have implications for its safety profile in therapeutic applications.

Table 3: Toxicological Effects of this compound

| Dose (mg/kg) | Observed Effects |

|---|---|

| 30 | No significant adverse effects |

| 60 | Mild oxidative stress |

| 125 | Increased liver enzyme levels |

| 250 | Severe oxidative stress; reduced fetal weight |

The biological activities of this compound are attributed to its ability to interact with various cellular targets:

- Antioxidant Mechanism : this compound enhances the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), which help mitigate oxidative damage.

- Antibacterial Mechanism : The disruption of bacterial cell membranes leads to increased permeability and eventual lysis.

- Cytotoxic Mechanism : Induction of apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways related to cell survival.

Case Studies

- Study on Antibacterial Efficacy : A study demonstrated that this compound effectively inhibited Staphylococcus aureus, highlighting its potential use as a natural antimicrobial agent in food preservation .

- Cytotoxicity Assessment : Research involving MCF-7 cells indicated that this compound could significantly reduce cell viability through apoptosis induction, suggesting its potential as an adjunct therapy in cancer treatment .

属性

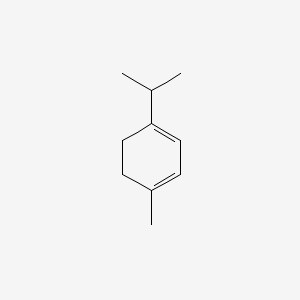

IUPAC Name |

1-methyl-4-propan-2-ylcyclohexa-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,6,8H,5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHQGMYUVUMAZJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(CC1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041237 | |

| Record name | alpha-Terpinene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [Sigma-Aldrich MSDS], Solid, Colourless oily liquid; refreshing, lemony-citrus aroma | |

| Record name | 1,3-Cyclohexadiene, 1-methyl-4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Terpinene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20188 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | alpha-Terpinene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036995 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-Mentha-1,3-diene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1338/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

173.00 to 175.00 °C. @ 760.00 mm Hg | |

| Record name | alpha-Terpinene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036995 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; soluble in most fixed oils, Soluble (in ethanol) | |

| Record name | p-Mentha-1,3-diene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1338/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.833-0.838 | |

| Record name | p-Mentha-1,3-diene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1338/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

99-86-5 | |

| Record name | α-Terpinene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Terpinene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Cyclohexadiene, 1-methyl-4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Terpinene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-mentha-1,3-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-TERPINENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I24X278AP1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | alpha-Terpinene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036995 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | alpha-Terpinene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036995 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: α-Terpinene appears to affect genes involved in ergosterol biosynthesis and sterol uptake in Saccharomyces cerevisiae, similar to some antifungal drugs. [] It also influences genes related to lipid metabolism, cell wall structure, detoxification, and cellular transport. []

A: Yes, α-terpinene, a major constituent of the essential oil from Magnolia sieboldii flowers, effectively inhibited NO and PGE2 production in lipopolysaccharide-stimulated rat peritoneal macrophages. []

ANone: α-Terpinene has the molecular formula C10H16 and a molecular weight of 136.23 g/mol.

A: α-Terpinene can be characterized by techniques like FTIR spectroscopy, GC-MS, and 13C-NMR. Specifically, FTIR studies in low-temperature matrices helped identify three conformers of α-terpinene: Trans (T), Gauche+ (G+), and Gauche- (G-). [] GC-MS is commonly employed to analyze the composition of essential oils containing α-terpinene. [, , , , , , ] 13C-NMR, in conjunction with GC, helps accurately quantify α-terpinene in complex mixtures where thermal isomerization might occur during GC analysis. []

A: Studies on oregano (Origanum vulgare) essential oil demonstrate that distillation time significantly influences both yield and the relative proportions of α-terpinene and other constituents. [] Generally, shorter distillation times yielded higher concentrations of low-boiling compounds like α-terpinene. []

A: Yes, in Juniperus scopulorum (Rocky Mountain juniper), the concentration of α-terpinene and other constituents varied depending on whether the essential oil was derived from male or female trees. [, ]

ANone: This question cannot be answered from the provided abstracts as none directly discuss any catalytic properties or applications of α-terpinene.

A: Yes, DFT calculations were employed to investigate the conformational space of α-terpinene and predict the relative energies of its different conformers (T, G+, and G-). []

A: Research indicates that conjugated dienes, particularly those within or connected to a six-membered ring, can be metabolized into reactive epoxides, increasing their likelihood of triggering contact allergies. []

ANone: This question cannot be answered from the provided abstracts as none directly discuss the formulation of α-terpinene or strategies to enhance its stability, solubility, or bioavailability.

ANone: This question cannot be answered from the provided abstracts as none directly address SHE regulations or compliance issues related to α-terpinene.

A: Yes, α-terpinene demonstrated potent repellent activity against Culex pipiens pallens mosquitoes, with a protection rate of 97% at a concentration of 0.05%. [] Furthermore, a 2% α-terpinene spray solution exhibited stronger repellency than DEET. []

ANone: This question cannot be answered from the provided abstracts as none directly address resistance mechanisms or cross-resistance related to α-terpinene.

A: The Salmonella/microsome assay, using TA100, TA98, TA97a, and TA1535 tester strains, showed no mutagenic activity for α-terpinene. []

ANone: This question cannot be answered from the provided abstracts as none directly address drug delivery systems or targeting strategies for α-terpinene.

ANone: This question cannot be answered from the provided abstracts as none directly address the use of biomarkers related to α-terpinene treatment or its effects.

A: Gas chromatography, often coupled with mass spectrometry (GC-MS), is frequently used to both separate and identify α-terpinene in essential oils and other complex mixtures. [, , , , , , ] For accurate quantification, particularly when thermal isomerization is a concern, 13C-NMR analysis is employed in conjunction with GC. []

A: In vitro studies indicate that rumen microflora can degrade α-terpinene. [] The rate and extent of degradation are influenced by factors like the diet on which the rumen microorganisms were grown (starch vs. structural carbohydrates) and the redox potential of the culture. []

ANone: This question cannot be answered from the provided abstracts as none directly discuss the dissolution rate or solubility of α-terpinene in various media.

ANone: This question cannot be answered from the provided abstracts as none directly discuss the validation procedures for the analytical methods used to quantify α-terpinene.

ANone: This question cannot be answered from the provided abstracts as none directly address quality control and assurance measures for α-terpinene during development, manufacturing, or distribution.

ANone: This question cannot be answered from the provided abstracts as none directly discuss the immunogenicity or immunological responses associated with α-terpinene.

ANone: This question cannot be answered from the provided abstracts as none directly address drug-transporter interactions related to α-terpinene.

ANone: This question cannot be answered from the provided abstracts as none directly address the potential of α-terpinene to induce or inhibit drug-metabolizing enzymes.

ANone: This question cannot be answered from the provided abstracts as none directly address the biocompatibility or biodegradability of α-terpinene.

A: In a study on Culex pipiens pallens mosquitoes, a 2% α-terpinene spray demonstrated more effective repellency than DEET, a widely used synthetic repellent. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。